(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Overview
Description
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and trifluoroethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation Products: Quinones, hydroquinones, or other oxidized phenolic compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride: The enantiomer of the compound with potentially different biological activity.
2-(1-Amino-2,2,2-trifluoroethyl)phenol: The free base form without the hydrochloride salt.
2-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives: Compounds with modifications to the phenol or amino groups.
Uniqueness
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMEBWDQLBNTM-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394822-92-4 | |
Record name | Phenol, 2-[(1S)-1-amino-2,2,2-trifluoroethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394822-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.